2-Chloroquinoline
Description
Overview of Quinoline (B57606) Derivatives in Chemical Sciences
Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, and its derivatives are of paramount importance in the chemical sciences. nih.govijpsjournal.comecorfan.org These compounds are found in various natural products and form the structural backbone of many synthetic molecules with significant biological and material properties. ijpsjournal.comecorfan.org The quinoline scaffold's versatility allows for a broad spectrum of chemical modifications, leading to a diverse range of pharmacological activities. nih.govorientjchem.org Consequently, quinoline derivatives have been extensively explored for applications in medicine, agrochemicals, and materials science. ecorfan.orgchemimpex.com
Significance of 2-Chloroquinoline as a Key Intermediate and Building Block
Among the myriad of quinoline derivatives, this compound is particularly significant due to its role as a key intermediate and a versatile building block in organic synthesis. chemimpex.comresearchgate.netfishersci.se The chlorine atom at the C2 position is readily displaced by a variety of nucleophiles, making it an excellent precursor for the synthesis of more complex quinoline-based structures. acs.orgnih.gov This reactivity allows for the introduction of diverse functional groups, enabling the creation of extensive libraries of compounds for drug discovery and materials science research. chemimpex.comresearchgate.net Its utility spans the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.seontosight.ailabcompare.com
Historical Context of this compound Research
The exploration of this compound chemistry has a rich history, with significant strides made in the latter half of the 20th century. A landmark development was the establishment of a reliable synthetic route by Meth-Cohn and colleagues in 1981, which utilized the Vilsmeier reagent to convert acetanilides into this compound-3-carbaldehydes in good yields. This method was a substantial improvement over previous synthetic strategies. Research between 1979 and 1999 extensively investigated the synthesis and reactivity of this compound and its derivatives, recognizing their potential as foundational molecules for constructing more elaborate heterocyclic systems. newsama.com The Vilsmeier-Haack reaction became a cornerstone for synthesizing these compounds during this period.
Scope and Recent Advances in this compound Chemistry
The field of this compound chemistry continues to evolve with ongoing research into new synthetic methods and applications. Reviews of the literature from 1999 to 2011 and 2013 to 2017 highlight the continuous progress in this area. nih.govresearchgate.netrsc.orgsemanticscholar.orgcapes.gov.br Recent advancements have focused on developing more efficient and environmentally friendly synthetic protocols, including microwave-assisted reactions. The versatility of this compound derivatives is demonstrated by their use in constructing fused heterocyclic systems and as starting materials for a variety of important compounds. nih.govrsc.org For instance, a review covering 2013 to 2017 details the synthesis of quinoline ring systems and the construction of fused or binary quinoline-containing heterocyclic systems. nih.gov Similarly, a review of the period from 1999 to 2011 summarizes the synthetic methods, reactions, and biological applications of this compound-3-carbaldehydes. researchgate.netresearchgate.netsemanticscholar.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinoline | |
|---|---|---|
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InChI |
InChI=1S/C9H6ClN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |
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InChI Key |
OFUFXTHGZWIDDB-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)Cl | |
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Molecular Formula |
C9H6ClN | |
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DSSTOX Substance ID |
DTXSID8060612 | |
| Record name | Quinoline, 2-chloro- | |
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Molecular Weight |
163.60 g/mol | |
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Physical Description |
Off-white solid; mp = 34-37 deg C; [Alfa Aesar MSDS] | |
| Record name | 2-Chloroquinoline | |
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Vapor Pressure |
0.00508 [mmHg] | |
| Record name | 2-Chloroquinoline | |
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CAS No. |
612-62-4 | |
| Record name | 2-Chloroquinoline | |
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| Record name | 2-Chloroquinoline | |
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| Record name | Quinoline, 2-chloro- | |
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| Record name | Quinoline, 2-chloro- | |
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| Record name | 2-chloroquinoline | |
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| Record name | 2-CHLOROQUINOLINE | |
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Synthetic Methodologies for 2 Chloroquinoline and Its Derivatives
Classical and Established Synthetic Routes
Traditional methods for the synthesis of 2-chloroquinolines have been refined over decades, offering reliable and well-understood pathways to these heterocyclic systems. Among these, the Vilsmeier-Haack reaction stands out as a particularly versatile and widely used method.
Vilsmeier-Haack Formylation in 2-Chloroquinoline Synthesis
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.netijpcbs.com It has been extensively applied to the synthesis of 2-chloroquinolines, particularly through the cyclization of N-arylacetamides. researchgate.netingentaconnect.com
A common and effective method for synthesizing 2-chloroquinolines involves the reaction of substituted acetanilides with a Vilsmeier reagent. nih.govchemijournal.com This reagent is typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). rsc.orgmychemblog.com The reaction proceeds via an electrophilic substitution of the acetanilide, leading to cyclization and the formation of the this compound ring system. ijsr.netnrochemistry.com The choice of chlorinating agent and reaction conditions can be optimized to achieve high yields. For instance, varying the molar proportions of POCl₃ has been shown to significantly impact the yield of the desired This compound-3-carbaldehyde (B1585622). The reaction is generally heated for several hours to ensure completion. chemijournal.comechemcom.com
The general scheme for this reaction starting from an aromatic amine is as follows:
Acetylation of an aromatic amine with acetic anhydride to form the corresponding N-phenylacetamide. nih.gov
Treatment of the N-phenylacetamide with the Vilsmeier reagent (DMF and POCl₃) to yield the substituted 2-chloro-3-formylquinoline. nih.govchemijournal.com
This method is advantageous due to its simplicity, efficiency, and the ready availability of starting materials. chemijournal.comchemijournal.com
Synthesis of this compound-3-Carbaldehydes
A significant application of the Vilsmeier-Haack reaction in quinoline (B57606) chemistry is the synthesis of this compound-3-carbaldehydes. ijsr.netiucr.org These compounds are valuable synthetic intermediates due to the reactivity of both the chloro and aldehyde functionalities. nih.govsemanticscholar.org The synthesis is typically achieved by reacting acetanilides with the Vilsmeier reagent. nih.govchemijournal.com The reaction conditions, such as temperature and the ratio of reactants, can be tuned to optimize the yield of the desired carbaldehyde. For example, a common procedure involves the dropwise addition of POCl₃ to DMF at low temperatures, followed by the addition of the acetanilide and subsequent heating. ijsr.netchemijournal.com Upon completion, the reaction mixture is poured into ice water to precipitate the product. ijsr.netiucr.org
Below is a table summarizing the synthesis of various substituted this compound-3-carbaldehydes using the Vilsmeier-Haack reaction.
| Starting Acetanilide | Product | Reaction Conditions | Yield (%) |
| Acetanilide | This compound-3-carbaldehyde | DMF, POCl₃, 80-90°C, 2-3 h | 75 |
| 4-Methylacetanilide | 2-Chloro-6-methylquinoline-3-carbaldehyde | DMF, POCl₃, 80-90°C, 4-10 h | 82 |
| 4-Methoxyacetanilide | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | DMF, POCl₃, 80-90°C, 2-3 h | 85 |
| 4-Chloroacetanilide | 2,6-Dichloroquinoline-3-carbaldehyde | DMF, POCl₃, 80-90°C, 2-3 h | 78 |
Synthesis of this compound-4-Carboxylic Acid Derivatives
While the Vilsmeier-Haack reaction is central to the synthesis of 3-substituted quinolines, other classical methods are employed for the synthesis of 4-substituted derivatives. The synthesis of this compound-4-carboxylic acid derivatives can be achieved through different synthetic strategies. One such approach involves the oxidation of 2-hydroxy-4-(halomethyl)quinolines with an alkaline solution of hydrogen peroxide. Another prominent method for synthesizing quinoline-4-carboxylic acids is the Doebner reaction. Although not directly producing a 2-chloro derivative, this method provides a versatile scaffold that can be subsequently chlorinated.
More recently, multicomponent reactions have been developed for the efficient synthesis of 2-aryl-quinoline-4-carboxylic acids. For instance, a one-pot reaction of an arylaldehyde, pyruvic acid, and an amine in the presence of a catalyst can afford the desired product in high yields. acs.org These methods offer advantages in terms of atom economy and procedural simplicity. acs.org
Modern and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. sruc.ac.ukcolab.ws This trend has also impacted the synthesis of 2-chloroquinolines, with researchers exploring greener alternatives to classical methods. acs.org
Modern approaches often focus on the use of less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions such as microwave irradiation. sruc.ac.uk For example, one-pot multicomponent reactions are inherently greener as they reduce the number of synthetic steps and minimize waste. mdpi.com The use of water as a solvent and the development of catalyst-free reactions are also key areas of research in the green synthesis of quinoline derivatives. While specific green methods for the direct synthesis of this compound are still emerging, the principles of green chemistry are increasingly being applied to the synthesis of the broader quinoline family, which can then be functionalized to introduce the chloro group. The Passerini three-component reaction, for instance, has been utilized under mild, green conditions to synthesize alkyne-2-chloroquinolines. mdpi.com
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields. In the context of this compound chemistry, microwave assistance is predominantly applied in the derivatization of the this compound scaffold rather than its initial synthesis. For instance, the Vilsmeier-Haack formylation of acetanilides to produce this compound-3-carbaldehydes can be performed under microwave conditions nih.govrsc.org. This approach offers a significant advantage over conventional heating methods.
Furthermore, microwave-assisted synthesis has been effectively used in subsequent reactions of this compound-3-carbaldehyde. For example, the condensation of this compound-3-carbaldehyde with various ketones in the presence of anhydrous potassium carbonate can be achieved under solvent-free microwave irradiation, affording chalcones in high yields (85-90%) within a short reaction time of 3-5 minutes sphinxsai.com. Similarly, the reaction of this compound-3-carbaldehyde with thiomorpholine followed by reaction with acetophenones under microwave irradiation provides high yields of the corresponding unsaturated ketones nih.gov. The conversion of 2-chloro-3-formylquinolines to 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes has also been efficiently carried out using microwave irradiation nih.govrsc.org.
| Reactants | Product | Conditions | Yield | Reference |
| This compound-3-carbaldehyde, Aromatic ketones | 3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-ones (Chalcones) | K2CO3, Solvent-free, Microwave | 85-90% | sphinxsai.com |
| 2-Thiomorpholino-quinoline-3-carbaldehyde, Acetophenones | Unsaturated ketones | K2CO3, Ethanol (B145695), Microwave | High | nih.gov |
| 2-Chloro-3-formylquinolines, Acetic acid, Sodium acetate | 2-Oxo-1,2-dihydro-quinoline-3-carbaldehydes | Microwave (320 W) | Good | nih.govrsc.org |
| Acetanilides, Vilsmeier reagent (DMF/POCl3) | This compound-3-carbaldehydes | Microwave | - | nih.govrsc.org |
Ultrasound-Promoted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation nih.gov. This method has been applied to the synthesis of various heterocyclic compounds, including quinoline derivatives ksu.edu.sasemanticscholar.org.
The use of ultrasound has been reported in the synthesis of derivatives of this compound. For example, an ultrasound-promoted reaction of substituted 2,4-dichloroquinolines with ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in the presence of K2CO3 leads to the formation of 2-chloroquinolin-4-pyrimidine carboxylate derivatives with high regioselectivity consensus.app. Another application involves the Wittig reaction of this compound-3-carbaldehydes with nonstabilized ylides under ultrasonic irradiation to produce 3-substituted 4-chloroquinolines semanticscholar.orgsemanticscholar.org. This method is noted for its mild conditions and high yields semanticscholar.org. The synthesis of pyrimido[4,5-b]quinolindione derivatives followed by a Vilsmeier-Haack formylation has also been successfully performed under ultrasound irradiation royalsocietypublishing.org.
Grinding and Solvent-Free Conditions
Solvent-free reactions, often conducted by grinding the reactants together, represent a significant advancement in green chemistry by eliminating the need for potentially harmful organic solvents. This technique is particularly effective for multicomponent reactions.
The synthesis of thiazolidinone derivatives of this compound has been achieved under solvent-free conditions. A one-pot, three-component reaction of this compound-3-carbaldehyde, an aromatic amine, and thioglycolic acid, catalyzed by β-cyclodextrin-SO3H, proceeds efficiently without any solvent to yield 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one derivatives rsc.org. The use of solvent-free conditions in this context has been shown to provide better yields compared to reactions carried out in various solvents nih.govrsc.org.
| Reactants | Product | Catalyst | Conditions | Yield | Reference |
| This compound-3-carbaldehyde, Aromatic amines, Thioglycolic acid | 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-ones | β-cyclodextrin-SO3H | Solvent-free | Good to excellent | rsc.org |
Aqueous and Environmentally Benign Reaction Media
The use of water as a solvent in organic synthesis is highly desirable from an environmental and economic perspective. Several synthetic procedures involving this compound derivatives have been adapted to aqueous media.
For instance, a one-pot, three-component reaction for the synthesis of 2-amino-3-cyano-4-H-chromene derivatives, which can involve this compound-3-carbaldehydes, has been successfully carried out in water in the presence of morpholine researchgate.net. The Passerini three-component reaction to synthesize alkyne-2-chloroquinolines has been optimized to proceed under mild, green conditions using a DCM/H2O mixture mdpi.com. The synthesis of N-aminopolyhydroquinoline derivatives has also been accomplished in water using β-cyclodextrin as a catalyst mdpi.com.
Catalytic Approaches
The development of efficient and reusable catalysts is a cornerstone of sustainable chemistry. Various catalytic systems have been employed in the synthesis of this compound and its derivatives.
β-cyclodextrin-SO3H catalysis: β-Cyclodextrin-SO3H has proven to be an effective and reusable catalyst for the synthesis of this compound derivatives, particularly under solvent-free conditions rsc.org. This catalyst, derived from the renewable resource β-cyclodextrin, possesses a hydrophobic inner cavity and a hydrophilic outer surface, which can facilitate reactions in various media researchgate.netrsc.org. It has been successfully used in the one-pot, three-component synthesis of thiazolidinone derivatives from 2-chloro-3-formylquinolines, anilines, and 2-mercaptoacetic acid, providing excellent yields nih.govrsc.org. The catalyst is believed to activate the aldehyde group, enhancing its electrophilicity .
Copper Nanoparticles: Copper nanoparticles (CuNPs) have gained attention as efficient and cost-effective heterogeneous catalysts in a range of organic transformations, including the synthesis of quinolines nih.govscispace.com. While specific examples detailing the use of copper nanoparticles for the direct synthesis of this compound are not extensively documented, their application in the synthesis of the broader quinoline family is well-established. For example, CuO nanoparticles have been used to catalyze the synthesis of polyhydroquinolines via multicomponent reactions under solvent-free conditions nih.gov. Chitosan-decorated copper nanoparticles have also been employed as a catalyst for the synthesis of quinoline derivatives under ultrasonic irradiation scispace.com. Copper-catalyzed cascade reactions have also been developed for the synthesis of substituted quinolines from ortho-acylanilines and alkenyl iodides acs.org.
Functionalization Strategies and Derivatization
Introduction of Aldehyde Moiety at C3 (e.g., this compound-3-carbaldehyde)
The introduction of a formyl (aldehyde) group at the C3 position of the this compound ring system is a crucial functionalization, as the resulting this compound-3-carbaldehyde is a versatile intermediate for the synthesis of a wide array of heterocyclic compounds nih.govsemanticscholar.orgresearchgate.netresearchgate.net. The primary and most well-documented method for this transformation is the Vilsmeier-Haack reaction rsc.orgacs.orgijsr.netchemijournal.comresearchgate.net.
The Vilsmeier-Haack reaction involves the treatment of an active aromatic compound, in this case, an acetanilide, with a Vilsmeier reagent ijsr.net. The Vilsmeier reagent is typically formed in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl3) rsc.orgchemijournal.com. The reaction proceeds through the formation of a chloroiminium ion (Vilsmeier reagent), which then acts as the formylating agent.
The general procedure involves the reaction of a substituted acetanilide with a pre-formed Vilsmeier reagent (POCl3 and DMF). The reaction mixture is typically heated, and upon completion, it is poured onto ice water to hydrolyze the intermediate and precipitate the this compound-3-carbaldehyde product ijsr.netresearchgate.net. The reaction conditions, such as the molar ratios of reactants and the reaction temperature and time, can be optimized to achieve high yields . For example, a molar ratio of 1:3:12 for acetanilide:DMF:POCl3 in the absence of a solvent has been reported as optimal for the synthesis of this compound-3-carbaldehyde .
The Vilsmeier-Haack reaction is a versatile method that allows for the synthesis of a variety of substituted this compound-3-carbaldehydes by starting with appropriately substituted acetanilides ijsr.netchemijournal.com.
| Starting Material | Reagents | Product | Reference |
| Acetanilide | DMF, POCl3 | This compound-3-carbaldehyde | rsc.orgijsr.netchemijournal.com |
| Substituted Acetanilides | DMF, POCl3 | Substituted this compound-3-carbaldehydes | ijsr.netchemijournal.com |
Halogenation and Substitution at Other Positions (e.g., 3-benzyl-6-bromo-2-chloroquinoline)
The this compound core can be further functionalized through various halogenation and substitution reactions at other positions on the quinoline ring. These modifications are crucial for developing derivatives with specific chemical properties and for the synthesis of complex target molecules. A notable example is the synthesis of 3-benzyl-6-bromo-2-chloroquinoline, an important intermediate.
The synthesis of 3-benzyl-6-bromo-2-chloroquinoline is a multi-step process that involves the introduction of bromo, chloro, and benzyl groups onto the quinoline scaffold. One synthetic approach begins with the bromination of the quinoline ring at the 6-position, followed by chlorination at the 2-position, and finally, a benzylation reaction at the 3-position. The Vilsmeier-Haack reaction is a key method for introducing both the chloro and a formyl group, which can then be further manipulated. For instance, N-arylacetamides can undergo Vilsmeier-Haack cyclization to yield 2-chloro-3-formylquinolines researchgate.netchemijournal.comchemijournal.com.
The reaction conditions for each step are critical to ensure high yields and selectivity. For example, the chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) researchgate.netchemijournal.comchemijournal.com. Subsequent nucleophilic substitution reactions can be performed on these halogenated quinolines. The chlorine atom at the C2 position is particularly susceptible to displacement by various nucleophiles. For instance, 3-benzyl-6-bromo-2-chloroquinoline can be reacted with sodium methoxide in methanol to yield 3-benzyl-6-bromo-2-methoxyquinoline chemicalbook.comchemicalbook.com.
Further substitutions on the this compound ring can also be achieved. For example, N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) can be used for chlorination at other positions on derivatives of 2-methoxyquinoline google.com. The reactivity of different positions on the quinoline ring towards nucleophilic substitution varies, with the 2- and 4-positions being generally more reactive mdpi.comresearchgate.net.
Below is a table summarizing the synthesis of a key intermediate, 3-benzyl-6-bromo-2-methoxyquinoline, from 3-benzyl-6-bromo-2-chloroquinoline.
Table 1: Synthesis of 3-benzyl-6-bromo-2-methoxyquinoline
| Reactant | Reagent | Solvent | Reaction Condition | Product | Yield |
|---|
Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters
The synthesis of isomeric 2-chloroquinolinecarboxylic esters is another important facet of derivatizing the this compound scaffold. These esters are valuable intermediates in organic synthesis. A straightforward two-stage method has been developed for the synthesis of esters of this compound-5-, 6-, and 7-carboxylic acids nuph.edu.uanuph.edu.ua. This method involves the successive oxidation and chlorination of the corresponding methyl quinolinecarboxylates nuph.edu.uanuph.edu.ua.
The process begins with the oxidation of methyl quinoline-5-, 6-, or 7-carboxylate to the corresponding methyl 2-oxo-1,2-dihydroquinolinecarboxylate. This intermediate is then subjected to chlorination to yield the desired methyl 2-chloroquinolinecarboxylate nuph.edu.uanuph.edu.ua. This two-step approach provides the target compounds in acceptable yields using readily available reagents and straightforward purification methods nuph.edu.uanuph.edu.ua.
The table below outlines the synthesis of methyl this compound-5-carboxylate as a representative example of the two-stage process.
This methodology allows for the multigram scale synthesis of these valuable intermediates, which are promising compounds for the synthesis of more complex functionalized and condensed heterocycles nuph.edu.uanuph.edu.ua.
Reactivity and Reaction Mechanisms of 2 Chloroquinoline
Nucleophilic Aromatic Substitution Reactions at C2
The electron-withdrawing effect of the nitrogen atom in the quinoline (B57606) ring system facilitates nucleophilic aromatic substitution (SNAr) at the C2 position. This allows for the displacement of the chlorine atom by a variety of nucleophiles.
Reactions with Primary Amines
2-Chloroquinoline readily reacts with primary amines to yield 2-aminoquinoline (B145021) derivatives. This reaction is a cornerstone in the synthesis of various biologically active molecules. For instance, the reaction of this compound with aniline (B41778) in absolute ethanol (B145695) produces 2-chloro-3-[(phenylamino)methylene]quinoline. ekb.eg Similarly, reactions with other primary amines, such as in the synthesis of 2-chloro-4-aminoquinazolines from 2,4-dichloroquinazolines, demonstrate the utility of this transformation. mdpi.com The reaction conditions can vary, with some transformations occurring at room temperature while others require heating or microwave irradiation to proceed efficiently. ekb.egingentaconnect.com
A study on the reaction of this compound-3-carboxaldehyde with various primary amines, including aniline and o-phenylenediamine, has provided insights into the reaction pathways. ekb.eg With aniline, the primary product is the corresponding Schiff base. ekb.eg However, with o-phenylenediamine, a mixture of products can be obtained, including 3-(1H-benzimidazol-2-yl)-2-chloroquinoline, indicating a subsequent intramolecular cyclization. ekb.eg
| Reactant 1 | Reactant 2 | Product(s) | Reference |
| This compound-3-carboxaldehyde | Aniline | 2-Chloro-3-[(phenylamino)methylene]quinoline | ekb.eg |
| This compound-3-carboxaldehyde | o-Phenylenediamine | 3-(1H-benzimidazol-2-yl)-2-chloroquinoline and other minor products | ekb.eg |
| 2-Chloro-6-ethoxyquinoline-3-carbaldehyde | Methylamine | 2-Methylamino-6-ethoxyquinoline-3-carbaldehyde | ingentaconnect.com |
| 2-Chloro-6-ethoxyquinoline-3-carbaldehyde | Ethylamine | 2-Ethylamino-6-ethoxyquinoline-3-carbaldehyde | ingentaconnect.com |
Reactions with Hydrazines
The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a well-established method for the synthesis of 2-hydrazinylquinoline. ontosight.ainih.govprepchem.com This reaction is typically carried out by refluxing this compound with hydrazine hydrate. nih.govprepchem.com The resulting 2-hydrazinylquinoline is a versatile intermediate, which can be further functionalized. For example, it can undergo condensation reactions with aldehydes to form hydrazones. ekb.egderpharmachemica.com The synthesis of 2-hydrazinylquinoline from this compound often proceeds in high yield. ekb.egekb.eg
For instance, refluxing this compound with hydrazine monohydrate for 2 hours, followed by removal of water, yields a scarlet residue of 2-hydrazinylquinoline. nih.gov This product can then be purified by recrystallization. nih.gov
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield | Reference |
| This compound | Hydrazine monohydrate | 2-Hydrazinylquinoline | Reflux for 2 h | 66.6% | nih.gov |
| This compound | Hydrazine hydrate | 2-Hydrazinylquinoline | Reflux in n-butanol | High | ekb.egekb.eg |
Reactions with Activated Methylenes
This compound can react with compounds containing activated methylene (B1212753) groups, leading to the formation of new carbon-carbon bonds and often subsequent cyclization products. These reactions are valuable for the construction of fused heterocyclic systems. For example, This compound-3-carbaldehyde (B1585622) reacts with active methylene compounds like 1,3-dimethylbarbituric acid, thiobarbituric acid, and 2,4-dioxothiazolidine in one-pot multi-component reactions to produce pyrimidine (B1678525) and thiazolidine (B150603) derivatives fused to the quinoline core. figshare.com Microwave irradiation has been shown to improve these reactions by reducing reaction times and increasing yields. figshare.comresearchgate.net
Another example involves the reaction of this compound-3-carbaldehydes with cyclic active methylene compounds and hydrazine hydrate in the presence of an organocatalyst like DABCO to yield 4H-pyrano[2,3-b]quinolones. nih.gov The reaction of this compound-3-carboxaldehyde with ethyl cyanoacetate (B8463686) can lead to either a direct dehydration product or a rearranged product via dehydrochlorination and intramolecular rearrangement. ekb.eg
Reactions with Sulfur and Oxygen Nucleophiles
The chlorine atom at the C2 position of this compound can be displaced by sulfur and oxygen nucleophiles to form 2-thioquinolines and 2-alkoxyquinolines, respectively.
The synthesis of 2-thioquinolines can be achieved through various methods, including a visible-light-induced photoredox-catalyzed radical cyclization of isocyanides with thioethers. rsc.orgrsc.org This provides a modern and efficient route to these compounds. rsc.orgrsc.org
2-Alkoxyquinolines are typically synthesized through the SNAr reaction of 2-chloroquinolines with sodium alkoxides in an alcohol solvent, often requiring heating under reflux. mdpi.com The use of microwave irradiation can significantly shorten the reaction times. mdpi.com Another approach involves palladium-catalyzed cascade reactions of 1,3-butadiynamides with primary alcohols. mdpi.comnih.gov
| Reactant 1 | Nucleophile | Product Type | Reference |
| This compound | Sodium alkoxide | 2-Alkoxyquinoline | mdpi.com |
| o-Alkenyl aromatic isocyanides | Thioethers | 2-Thioquinoline | rsc.orgrsc.org |
Cross-Coupling Reactions Involving the Chlorine Atom
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.
Palladium-Catalyzed Reactions (e.g., Sonogashira Coupling)
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prominent example of palladium-catalyzed reactions involving this compound. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net It provides a direct route to 2-alkynylquinolines, which are important intermediates in medicinal chemistry. nih.govbeilstein-journals.org
The Sonogashira coupling of this compound with various terminal alkynes has been extensively studied. researchgate.netnih.govbeilstein-journals.org For example, the reaction of 2,4-dichloroquinoline (B42001) with terminal alkynes can be performed regioselectively at the C2 position using a Pd/C catalyst in water. nih.govbeilstein-journals.org The resulting 2-alkynyl-4-chloroquinoline can then undergo a subsequent Suzuki coupling at the C4 position to yield 2-alkynyl-4-arylquinolines. nih.govbeilstein-journals.org
Domino reactions involving Sonogashira coupling have also been developed. For instance, a palladium-catalyzed domino reaction of 2-chloro-3-(chloromethyl)quinolines with terminal acetylenes leads to the formation of novel dimerized quinolinium salts. irantypist.com
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |
| 2,4-Dichloroquinoline | Terminal alkyne | 10% Pd/C, PPh₃, CuI | 2-Alkynyl-4-chloroquinoline | nih.govbeilstein-journals.org |
| 2-Chloro-3-(chloromethyl)quinoline | Phenylacetylene | PdCl₂, PPh₃, TEA | Dimerized quinolinium salt | irantypist.com |
| 3-Chalcone-2-chloroquinoline | Terminal alkyne | Cu(I) mediated | Alkynylated hybrids | researchgate.net |
Reactions of the Aldehyde Substituent (in this compound-3-carbaldehyde)
The aldehyde group at the C-3 position of this compound-3-carbaldehyde is a versatile functional group that participates in a variety of chemical transformations. quinoline-thiophene.com Its reactivity is influenced by the electron-withdrawing nature of both the adjacent chloro group and the quinoline ring system. This section details the key reactions involving the aldehyde substituent.
The aldehyde functionality of this compound-3-carbaldehyde readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. derpharmachemica.com These reactions are fundamental in the synthesis of a wide array of heterocyclic compounds. rsc.org
For instance, the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with various substituted anilines in acetone (B3395972) yields the corresponding 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimines. rsc.org Similarly, reaction with phenylhydrazine (B124118) can produce the corresponding Schiff base, which can be a precursor for further cyclization reactions. rsc.org The use of a natural surfactant like Acacia pods has been shown to facilitate this condensation in a shorter reaction time. rsc.org
These Schiff bases are valuable intermediates. For example, they can undergo subsequent cycloaddition reactions to form more complex heterocyclic systems. rsc.org The reaction of this compound-3-carbaldehyde with metformin (B114582) also leads to the formation of quinoline-containing Schiff bases. ijpsr.com
Table 1: Examples of Condensation Reactions of this compound-3-carbaldehyde
| Reactant | Product Type | Reference |
| Substituted Anilines | Schiff Bases (Imines) | rsc.org |
| Phenylhydrazine | Schiff Bases (Hydrazones) | rsc.org |
| Metformin | Quinoline Schiff Bases | ijpsr.com |
| Hydrazides | N-(quinoline-3-ylmethylene)benzohydrazides | scielo.br |
This table provides a summary of various condensation reactions involving this compound-3-carbaldehyde and its derivatives.
The derivatives of this compound-3-carbaldehyde, particularly the Schiff bases formed from it, are excellent substrates for cycloaddition reactions. These reactions are crucial for the construction of fused and spiro-heterocyclic systems.
A notable example is the [3+2] cycloaddition reaction. For instance, Schiff bases derived from this compound-3-carbaldehyde can react with chloroacetyl chloride in the presence of triethylamine (B128534) to yield azetidin-2-ones. rsc.org Another significant application is the synthesis of spirooxindolo-1,2,4-oxadiazoles through a [3+2] cycloaddition of isatin (B1672199) Schiff bases with N-hydroxycarbimidoyl chlorides derived from this compound-3-carbaldehyde oxime, a reaction that can be promoted by ultrasound irradiation. arkat-usa.org
The aldehyde group in this compound-3-carbaldehyde can undergo nucleophilic addition and reduction reactions. The aldehyde can be reduced to the corresponding alcohol. quinoline-thiophene.com This transformation provides a route to 2-chloro-3-(hydroxymethyl)quinoline derivatives, which can serve as building blocks for further synthetic modifications.
The aldehyde group can also participate in addition reactions where a nucleophile attacks the electrophilic carbonyl carbon. For example, the initial step in the formation of a pyrrolo[3,4-b]quinolinone involves the addition of the amino group of formamide (B127407) to the aldehydic carbonyl of this compound-3-carbaldehyde. rsc.org
This compound-3-carbaldehyde is a valuable component in various multicomponent reactions (MCRs), which allow for the efficient synthesis of complex molecules in a single step. researchgate.net Both the chloro and aldehyde functionalities can participate in these transformations.
The Passerini three-component reaction (P-3CR) is a significant isocyanide-based MCR where an oxo component (like an aldehyde), a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide. sciforum.netmdpi.com this compound-3-carbaldehyde has been successfully employed as the aldehyde component in this reaction. sciforum.netmdpi.com
In a typical P-3CR, this compound-3-carbaldehyde reacts with a carboxylic acid and an isocyanide under mild conditions. sciforum.netmdpi.com For instance, the reaction of this compound-3-carbaldehyde, propynoic acid or pentynoic acid, and various isocyanides in a dichloromethane/water mixture yields highly functionalized alkyne-2-chloroquinolines. sciforum.netmdpi.com This reaction demonstrates the utility of this compound-3-carbaldehyde in generating molecular diversity through MCRs. sciforum.net
Table 2: Passerini Three-Component Reaction with this compound-3-carbaldehyde
| Carboxylic Acid | Isocyanide | Product | Yield | Reference |
| Propynoic acid | tert-Butyl isocyanide | 2-(tert-butylamino)-1-(2-chloroquinolin-3-yl)-2-oxoethyl propiolate | Moderate | mdpi.com |
| Pentynoic acid | Various isocyanides | Alkyne-2-chloroquinolines | 40-65% | sciforum.net |
This table summarizes the outcomes of the Passerini three-component reaction using this compound-3-carbaldehyde as a key reactant.
Multicomponent Reactions (MCRs)
Formation of Fused and Binary Heterocyclic Systems
This compound and its derivatives, particularly this compound-3-carbaldehyde, are pivotal starting materials for the synthesis of a wide range of fused and binary heterocyclic systems. rsc.orgrsc.org These reactions often involve the sequential or simultaneous reaction of both the chloro and aldehyde functional groups. researchgate.net
The construction of these complex ring systems can be achieved through various strategies, including condensation followed by intramolecular cyclization, cycloaddition reactions, and multicomponent reactions. rsc.orgresearchgate.net For example, heating this compound-3-carbaldehyde with formamide and formic acid leads to the formation of the fused pyrrolo[3,4-b]quinolin-3-one. rsc.org The mechanism involves an initial condensation to form an intermediate, followed by the elimination of HCl to afford the final fused product. rsc.org
Furthermore, the reaction of this compound-3-carbaldehydes with pyrazolones can lead to the formation of 1,4-dihydropyrazolo-pyrano-[2,3-b]quinoline derivatives. researchgate.net Three-component reactions involving this compound-3-carbaldehydes, pyrazolone, and enaminones have been utilized to synthesize functionalized tetrahydrodibenzo[b,g] rsc.orgthieme-connect.comnaphthyridinones. researchgate.net
Palladium-catalyzed tandem reactions of this compound-3-carbaldehydes with isocyanides have also been developed to create novel quinoline derivatives through amidation, lactamization, or carbamate (B1207046) formation in a one-pot procedure. rsc.org These methods provide efficient access to complex heterocyclic structures with potential biological activities. nih.gov
Synthesis of Benzo[g]rsc.orgrsc.orgnaphthyridine Derivatives
The construction of the benzo[g] rsc.orgrsc.orgnaphthyridine skeleton often utilizes this compound-3-carbaldehyde as a key starting material in multicomponent reactions. These reactions leverage the reactivity of both the aldehyde group and the chloro-substituent to build the fused ring system.
One prominent method involves a three-component reaction between a substituted this compound-3-carbaldehyde, a 1,3-dicarbonyl compound (such as dimedone), and an enaminone, catalyzed by L-proline in ethanol. researchgate.net This approach is valued for its efficiency and adherence to green chemistry principles. researchgate.net The reaction mechanism is proposed to begin with the L-proline-catalyzed formation of an active iminium ion from the this compound-3-carbaldehyde. This is followed by a Knoevenagel condensation with the 1,3-dicarbonyl compound. The resulting intermediate then reacts with the enaminone, leading to an intramolecular cyclization that forms the tetrahydrodibenzo[b,g] rsc.orgrsc.orgnaphthyridin-1(2H)-one product.
Another strategy involves the condensation of substituted this compound-3-carbaldehydes with various this compound-4-amines or other amino-heterocycles like 1H-indazole-6-amine. These reactions are typically carried out in a basic medium and proceed via a condensation reaction followed by an intramolecular cyclization to furnish the benzo[g] rsc.orgrsc.orgnaphthyridine derivatives. The simplicity of this catalyst-free method makes it a convenient pathway for synthesizing these fused systems.
Table 1: Synthesis of Benzo[g] rsc.orgrsc.orgnaphthyridine Derivatives
| Starting Material (this compound derivative) | Reagents | Catalyst/Conditions | Product Type | Ref. |
| This compound-3-carbaldehyde | 1,3-Dicarbonyl compounds, Enaminones | L-proline, Ethanol, Reflux | Tetrahydrodibenzo[b,g] rsc.orgrsc.orgnaphthyridin-1(2H)-ones | researchgate.net |
| This compound-3-carbaldehyde | This compound-4-amines, 1H-Indazole-6-amine | Basic medium | Benzo[g] rsc.orgrsc.orgnaphthyridines | |
| This compound-3-carbaldehydes | Malononitrile, Ammonium acetate | Triethylamine (TEA), Ethanol | 2-amino-benzo[b] rsc.orgrsc.orgnaphthyridine-3-carbonitrile | derpharmachemica.com |
Synthesis of Quinolinyl-thiazolidinones
Quinolinyl-thiazolidinones are commonly synthesized through a multi-step process starting from this compound-3-carbaldehyde. The general approach involves the initial formation of a Schiff base (azomethine), followed by a cyclocondensation reaction with a sulfur-containing reagent.
In a typical procedure, this compound-3-carbaldehyde is condensed with various substituted anilines to yield N-aryl-2-chloroquinolin-3-yl-azomethines. nih.goveurekaselect.com This imine-forming reaction is often carried out in a suitable solvent like ethanol. The subsequent and key step is the heterocyclization of the Schiff base with thioglycolic acid. nih.goveurekaselect.com This reaction leads to the formation of the 2-(2-chloroquinolin-3-yl)-3-substituted phenyl thiazolidin-4-one ring system.
Various catalysts and conditions have been explored to optimize this synthesis. For instance, the use of Zeolite 5A° under microwave irradiation has been reported as an efficient, environmentally friendly, and scalable method. nih.goveurekaselect.com The catalyst is reusable, and the microwave-assisted approach significantly reduces reaction times and improves yields. nih.goveurekaselect.com Other catalytic systems include β-cyclodextrin-SO3H in solvent-free conditions and zinc chloride in boiling methanol. iitr.ac.in The mechanism of the final cyclization step involves the nucleophilic attack of the thiol group of thioglycolic acid on the imine carbon, followed by an intramolecular cyclization with the elimination of a water molecule.
Table 2: Synthesis of Quinolinyl-thiazolidinones
| Reactant 1 | Reactant 2 | Reagent | Catalyst/Conditions | Product | Ref. |
| N-aryl-2-chloroquinolin-3-yl-azomethine | Thioglycolic acid | - | Zeolite 5A°, Microwave irradiation | 2-(2-chloroquinolin-3-yl)-3-substituted phenyl thiazolidin-4-ones | nih.goveurekaselect.com |
| 2-Chloro-3-formylquinolines | Substituted anilines, 2-Mercaptoacetic acid | - | β-cyclodextrin-SO3H, Solvent-free | Quinolinyl-thiazolidinones | iitr.ac.in |
| 2-chloro-3-((2-phenylhydrazono) methyl) quinolines | Thioglycolic acid | - | Zinc chloride, Methanol, Reflux | 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones | iitr.ac.in |
Synthesis of Pyrimidine and Pyrazole (B372694) Fused Quinolines
The fusion of pyrimidine or pyrazole rings to the quinoline core creates heterocyclic systems of significant interest. This compound derivatives serve as pivotal precursors for accessing these fused structures through various cyclization strategies.
Pyrimidine Fused Quinolines: A common route to pyrimido[4,5-b]quinolin-4-ones involves the reaction of this compound-3-carbonitriles with guanidine (B92328) hydrochloride. This reaction is typically performed in the presence of a base, such as potassium tert-butoxide (t-BuOK), in ethanol. The process involves the initial amination at the C-2 position by guanidine, followed by an intramolecular cyclization to form the fused pyrimidine ring. Another approach is a copper-catalyzed domino reaction of this compound-3-carbonitriles with (aryl)methanamines. Furthermore, multicomponent reactions involving this compound-3-carbaldehydes, 6-aminouracils, and a third component like dimedone can yield complex pyrimido[4,5-b]quinoline structures. researchgate.net
Pyrazole Fused Quinolines: The synthesis of 1H-pyrazolo[3,4-b]quinolines often starts with the conversion of this compound-3-carbaldehyde to its corresponding carbonitrile, this compound-3-carbonitrile. iitr.ac.in This intermediate undergoes a cycloaddition reaction with hydrazine hydrate to yield 1H-pyrazolo[3,4-b]quinolin-3-amine. iitr.ac.in An alternative pathway involves the Claisen-Schmidt condensation of this compound-3-carbaldehyde with 1-(4-aminophenyl)ethan-1-one to form a chalcone (B49325). This chalcone intermediate is then reacted with various hydrazine derivatives (such as phenylhydrazine or hydrazine hydrate) to construct the pyrazole ring fused to the quinoline system.
Table 3: Synthesis of Pyrimidine and Pyrazole Fused Quinolines
| Starting Material | Reagents | Product Type | Ref. |
| This compound-3-carbonitriles | Guanidine hydrochloride, t-BuOK | 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones | |
| This compound-3-carbonitrile | Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | iitr.ac.in |
| (E)-N-(4-(3-(2-chloroquinolin-3-yl)-3-oxoprop-1-en-1-yl)phenyl)benzamide (Chalcone derivative) | Phenylhydrazine, Hydrazine hydrate, Thiosemicarbazide | Pyrazole-fused quinolines | |
| This compound-3-carbaldehydes | 6-Amino-pyrimidine-2,4(1H,3H)-diones, 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidines | iitr.ac.in |
Indolo[2,3-b]quinoline Ring System Formation
The synthesis of the tetracyclic indolo[2,3-b]quinoline ring system, a core structure in several bioactive alkaloids, can be achieved from this compound precursors. These methods often involve creating a link between the quinoline and an indole (B1671886) or phenylamine precursor, followed by a final ring-closing reaction.
One synthetic route involves the Knoevenagel condensation of this compound-3-carbaldehydes with indolin-2-one. This reaction, typically catalyzed by piperidine (B6355638) in ethanol, yields 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives. These compounds are versatile intermediates that possess the necessary framework for a subsequent intramolecular cyclization, potentially via a dehydrogenation or reductive cyclization process, to form the final indolo[2,3-b]quinoline ring system.
Another approach involves the condensation of 2-chloro-3-(hydrazonomethyl)quinoline with 1H-indole-3-carbaldehyde. rsc.orgiitr.ac.in The starting hydrazone is prepared by reacting this compound-3-carbaldehyde with hydrazine hydrate. The subsequent condensation reaction creates a larger azine intermediate, which connects the quinoline and indole moieties. This intermediate is primed for a cyclization reaction, often promoted by acid or heat, to forge the final tetracyclic structure. While direct cyclization from this specific intermediate to indolo[2,3-b]quinoline is complex, it represents a valid strategy for assembling the required atoms in the correct sequence.
Table 4: Synthesis of Indolo[2,3-b]quinoline Precursors
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Ref. |
| This compound-3-carbaldehydes | Indolin-2-one | Piperidine, Ethanol, Reflux | 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones | |
| 2-Chloro-3-(hydrazonomethyl)quinoline | 1H-Indole-3-carbaldehyde | Ethanol, Reflux | Hydrazono-quinoline derivative | rsc.orgiitr.ac.in |
Synthesis of Benzimidazole-Containing Quinoline Derivatives
The linkage of a benzimidazole (B57391) ring to a this compound core results in hybrid molecules with diverse chemical properties. The syntheses typically exploit the reactivity of this compound-3-carbaldehyde.
A direct and efficient method is the condensation of this compound-3-carbaldehyde with o-phenylenediamine. rsc.org This reaction, when refluxed in methanol, leads to the formation of 3-(1H-benzimidazol-2-yl)-2-chloroquinoline. The mechanism involves the initial formation of a Schiff base between one amino group of the diamine and the aldehyde, followed by an intramolecular cyclization and dehydration involving the second amino group to form the imidazole (B134444) ring. rsc.org The resulting product can be further functionalized, for example, by N-alkylation on the benzimidazole ring using an alkyl halide in the presence of a base like potassium carbonate. rsc.org
A more complex, multi-step, one-pot synthesis can produce quinoline derivatives bearing both benzimidazole and thiazolidinedione moieties. This involves an initial Knoevenagel condensation between this compound-3-carboxaldehyde and 2,4-thiazolidinedione, catalyzed by L-proline. The resulting intermediate then undergoes a nucleophilic aromatic substitution reaction where the chlorine atom at the C-2 position of the quinoline ring is displaced by a nucleophile like 2-(piperidino)-1H-benzoimidazole. An alternative sequence, where the nucleophilic substitution precedes the Knoevenagel condensation, can also be employed to achieve the same final product.
Additionally, benzo-imidazopyrimido[4,5-b]quinolone derivatives can be synthesized through a one-pot reaction of this compound-3-carboxaldehydes and 2-aminobenzimidazole (B67599) in the presence of potassium carbonate in DMF.
Table 5: Synthesis of Benzimidazole-Containing Quinoline Derivatives
| Starting Material | Reagents | Conditions | Product Type | Ref. |
| This compound-3-carbaldehyde | o-Phenylenediamine | Methanol, Reflux | 3-(1H-Benzimidazol-2-yl)-2-chloroquinoline | rsc.org |
| This compound-3-carboxaldehyde | 2,4-Thiazolidinedione, 2-(Piperidino)-1H-benzoimidazole | L-proline, Triethylamine, THF | 5-((2-(4-(1H-benzoimidazol-2-yl)piperidino)quinolin-3-yl)methylene)thiazolidine-2,4-dione | |
| This compound-3-carboxaldehydes | 2-Aminobenzimidazole | K2CO3, DMF | Benzo-imidazopyrimido[4,5-b]quinolone derivatives |
Computational and Theoretical Studies of 2 Chloroquinoline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules like 2-chloroquinoline. By approximating the many-electron problem to one concerning the electron density, DFT provides a balance between computational cost and accuracy. Methodologies such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are commonly employed to model the behavior of quinoline (B57606) derivatives, yielding reliable predictions of their geometric and electronic properties. dergipark.org.trnih.govnih.gov
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process reveals the precise bond lengths, bond angles, and dihedral angles that define its structure.
The quinoline ring system is inherently planar. The introduction of a chlorine atom at the 2-position induces subtle but significant changes in the geometry compared to the parent quinoline molecule. The strong electronegativity of the chlorine atom and the presence of the nitrogen atom in the heterocyclic ring are the primary factors influencing the final optimized structure. The C2-Cl bond length is a key parameter, and calculations on related isomers like 8-chloroquinoline (B1195068) have determined the C-Cl bond to be approximately 1.76 Å. siftdesk.org Similarly, studies on 6-chloroquinoline (B1265530) show the molecule is perfectly planar. dergipark.org.tr The bond lengths within the benzene (B151609) and pyridine (B92270) rings are slightly altered to accommodate the electronic effects of the substituent.
| Parameter | Quinoline (Theoretical) | 6-Chloroquinoline (Theoretical) dergipark.org.tr | Expected for this compound |
|---|---|---|---|
| C2-C3 Bond Length (Å) | 1.366 | 1.364 | Slightly elongated due to Cl |
| C-Cl Bond Length (Å) | N/A | 1.747 (C6-Cl) | ~1.75 Å |
| C2-N1-C9 Bond Angle (°) | 117.4 | 117.5 | Distorted from 120° |
| Planarity | Planar | Planar | Planar |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. dergipark.org.tr
For this compound, the HOMO is expected to be distributed over the bicyclic ring system, particularly the electron-rich benzene portion. The LUMO is also anticipated to be spread across the π-system. The presence of the electronegative chlorine atom at the 2-position is expected to lower the energies of both the HOMO and LUMO compared to the parent quinoline. The HOMO-LUMO energy gap for 6-chloroquinoline has been calculated as 4.74 eV in the gas phase. dergipark.org.tr This value provides a reasonable estimate for the stability of the chloroquinoline scaffold.
| Compound | EHOMO (eV) dergipark.org.tr | ELUMO (eV) dergipark.org.tr | Energy Gap (ΔE) (eV) dergipark.org.tr |
|---|---|---|---|
| 6-Chloroquinoline (Gas Phase) | -6.52 | -1.78 | 4.74 |
| 6-Chloroquinoline (Ethanol) | -6.59 | -1.82 | 4.77 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization, also known as hyperconjugation. researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Expected Significance |
|---|---|---|---|
| LP(1) N1 | π(C2-C3) | Lone Pair -> Antibonding | High |
| LP(3) Cl | σ(C2-N1) | Lone Pair -> Antibonding | Moderate |
| π(C5-C6) | π(C4-C10) | Pi Bond -> Antibonding | High |
| π(C7-C8) | π(C9-C10) | Pi Bond -> Antibonding | High |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The map uses a color scale where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. dergipark.org.tr
For this compound, the MEP map is expected to show the most negative potential (red) localized around the electronegative nitrogen atom and, to a lesser extent, the chlorine atom. These sites represent the primary centers for interaction with electrophiles. Conversely, the most positive potential (blue) would be found on the hydrogen atoms attached to the carbon framework, making them susceptible to nucleophilic attack. dergipark.org.trajchem-a.com The MEP surface provides a qualitative but powerful guide to the molecule's reactive sites. uantwerpen.be
Fukui functions are local reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in a molecule when the total number of electrons is changed. researchgate.net They are used to identify the most reactive sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). A site with a high f+ value is susceptible to nucleophilic attack, while a high f- value indicates a site prone to electrophilic attack. researchgate.netresearchgate.net
In this compound, analysis of the Fukui functions would allow for a precise, atom-by-atom prediction of its reactivity. Based on general electronic effects, the carbon atom at the C-4 position is often a predicted site for nucleophilic attack in quinoline systems. The electrophilic attack sites are generally associated with the electron-rich regions of the benzene ring and the nitrogen atom. researchgate.net These computational indices provide a more quantitative prediction of regioselectivity in chemical reactions compared to simple electrostatic arguments alone.
Vibrational Spectroscopy Analysis (e.g., IR, Raman) and Theoretical Correlation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations are highly effective at predicting these vibrational frequencies. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed bands to specific molecular motions (stretching, bending, etc.) can be achieved. Typically, calculated frequencies are scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors in the computational method. nih.govresearchgate.net
For this compound, the vibrational spectrum contains characteristic bands for the quinoline core and the C-Cl bond.
C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. dergipark.org.tr
C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds are found in the 1400-1650 cm⁻¹ range.
C-Cl stretching: The C-Cl stretching vibration is a key signature. In related chloroquinoline isomers, this mode is observed in the range of 650-760 cm⁻¹. dergipark.org.tr For instance, in 6-chloroquinoline, calculated C-Cl stretching modes appear at 351, 607, and 637 cm⁻¹. dergipark.org.tr
Ring bending/deformation: Out-of-plane and in-plane bending modes of the rings and their substituents occur at lower frequencies.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Calculated Value for 6-Chloroquinoline (cm⁻¹) dergipark.org.tr |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | 3010 - 3072 |
| C=C / C=N Ring Stretch | 1400 - 1650 | 1466, 1561, 1591 |
| C-H In-plane Bend | 1000 - 1300 | 1032 - 1284 |
| C-Cl Stretch | 650 - 760 | 351, 607, 637 |
NMR Spectroscopy (¹H and ¹³C NMR) Chemical Shift Predictions and Experimental Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. ualberta.catsijournals.com
The Gauge-Including Atomic Orbital (GIAO) method is a widely used theoretical approach for calculating NMR chemical shifts. researchgate.netsiftdesk.org Studies on quinoline derivatives have demonstrated a strong correlation between theoretically calculated and experimentally observed chemical shifts. tsijournals.com For instance, theoretical ¹H and ¹³C chemical shifts for quinoline derivatives have been determined using the GIAO method at the HF/6-31++G(d,p) level of theory. tsijournals.com
Experimental validation is crucial. For example, the ¹H NMR spectrum of 2-chloro-3-[(phenylamino)methylene]quinoline, a derivative of this compound, has been reported. ekb.eg Similarly, detailed ¹H and ¹³C NMR data are available for various substituted this compound derivatives, confirming their synthesized structures. researchgate.net The development of comprehensive databases of experimental NMR data, such as DELTA50, provides a valuable resource for benchmarking the accuracy of DFT-based prediction methods. mdpi.com These databases help refine computational methodologies to better account for factors like solvent effects and molecular conformations. ualberta.ca
Interactive Table: Predicted vs. Experimental NMR Chemical Shifts for this compound Derivatives (Illustrative Example)
| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| C2 | - | - | 151.0 | 151.5 |
| C3 | 7.40 | 7.38 | 123.0 | 122.8 |
| C4 | 8.00 | 8.02 | 148.0 | 148.2 |
| C5 | 7.70 | 7.68 | 128.0 | 127.9 |
| C6 | 7.50 | 7.49 | 127.5 | 127.4 |
| C7 | 7.80 | 7.78 | 130.0 | 129.8 |
| C8 | 7.90 | 7.91 | 127.8 | 127.7 |
| C4a | - | - | 127.2 | 127.1 |
| C8a | - | - | 147.5 | 147.6 |
Note: The values in this table are illustrative and represent typical data from computational and experimental studies on this compound and its derivatives.
Mass Spectrometry Fragmentation Studies
Mass spectrometry provides critical information about the molecular weight and fragmentation patterns of compounds. The fragmentation of quinoline derivatives is influenced by the nature and position of substituents. cdnsciencepub.commcmaster.ca For this compound, the mass spectrum typically shows a prominent molecular ion peak. nih.gov
Electron impact mass spectrometry (EI-MS) studies of N-(2-furylmethyl) anilines have investigated fragmentation pathways, including direct bond cleavage. researchgate.net In the case of oxygenated quinolines, fragmentation often involves the initial loss of the substituent group. cdnsciencepub.com For instance, the fragmentation of 2-(3-cyanoquinolin-2-ylthio) acetohydrazide is characterized by the loss of the NH-NH2 group. kau.edu.sa
High-resolution electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been employed to characterize 4,7-dichloroquinoline (B193633) and its derivatives. nih.gov These studies, supported by theoretical calculations, reveal detailed fragmentation pathways, including heteroatom elimination. nih.gov
Interactive Table: Characteristic Mass Spectrometry Fragments of this compound
| m/z Value | Proposed Fragment | Relative Intensity |
| 163 | [M]+ (Molecular Ion) | High |
| 128 | [M-Cl]+ | High |
| 101 | [M-Cl-HCN]+ | Moderate |
Note: This table presents a generalized fragmentation pattern for this compound based on typical mass spectrometry data.
Quantum Chemistry Calculations
Quantum chemistry calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular geometry, and reactivity of molecules like this compound. nih.gov Methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly used to optimize molecular structures and calculate various molecular properties. nih.govresearchgate.netresearchgate.net
These calculations provide insights into:
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net The energy gap between HOMO and LUMO helps to understand charge transfer within the molecule. researchgate.net For quinoline derivatives, HOMO energies of approximately -6.646 eV and LUMO energies of -1.816 eV have been calculated, resulting in an energy gap of about 4.83 eV.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. researchgate.netresearchgate.net This is crucial for predicting how the molecule will interact with other reagents.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization and hyperconjugative interactions within the molecule. nih.govresearchgate.net
These computational studies have been applied to various quinoline derivatives to understand their structural and electronic properties. dergipark.org.tr
Theoretical Studies on Reaction Mechanisms and Energy Diagrams
Theoretical studies are instrumental in elucidating the mechanisms of chemical reactions involving this compound. mdpi.com By calculating the energies of reactants, transition states, and products, energy diagrams can be constructed to visualize the reaction pathway. pathwaystochemistry.comresearchgate.net
For example, the Vilsmeier-Haack reaction, a common method for synthesizing this compound-3-carbaldehydes, involves the formation of an iminium intermediate from DMF and POCl₃, which then reacts and cyclizes. nih.gov DFT calculations have been used to investigate the reaction mechanism for the synthesis of quinoline-fused benzodiazepines, classifying the reactivity of the starting materials. researchgate.net
Energy diagrams for multi-step reactions illustrate the activation energies for each step, identifying the rate-determining step, which is the one with the highest activation energy. pathwaystochemistry.com Computational studies on the Suzuki cross-coupling reaction catalyzed by a palladium(0) species derived from 8-(dimesitylboryl)quinoline have utilized Gibbs free energy diagrams to analyze the reaction mechanism. usd.edu These theoretical approaches provide a deeper understanding of the intimate details of chemical processes that may be difficult to observe experimentally. mdpi.com
Applications of 2 Chloroquinoline in Advanced Chemical Research
Building Blocks for Complex Heterocyclic Systems
2-Chloroquinoline and its derivatives, such as This compound-3-carbaldehyde (B1585622), are exceptionally valuable precursors for the synthesis of a wide array of fused and binary heterocyclic systems. rsc.orgnih.govrsc.org The reactivity of both the chlorine atom and other functional groups, like the aldehyde group, allows for a variety of chemical transformations including nucleophilic substitution, condensation, and cyclization reactions. nih.govrsc.org
Researchers have successfully employed 2-chloroquinolines to construct polycyclic aromatic compounds and other complex heterocyclic structures. irantypist.comscispace.com For instance, multicomponent reactions involving 2-chloro-3-formylquinolines have been utilized to create highly substituted quinoline (B57606) scaffolds. researchgate.net These reactions can lead to the formation of fused systems like pyrano[2,3-b]quinolines, tetrahydrodibenzo[b,g] chemimpex.comCurrent time information in Bangalore, IN.naphthyridinones, and quinolinyl-thiazolidinones. nih.gov The synthesis of these complex molecules is often facilitated by various catalytic methods, including the use of L-proline and β-cyclodextrin-SO3H. nih.gov The versatility of this compound as a building block is further demonstrated by its use in domino reactions, such as the palladium-catalyzed Sonogashira coupling followed by dimerization, to produce novel quinolinium salts. irantypist.com
The ability to generate such a diverse range of heterocyclic compounds underscores the importance of this compound in synthetic organic chemistry. rsc.orgresearchgate.net These synthetic strategies provide access to novel chemical entities with potential applications in various fields of chemical research. rsc.orgresearchgate.net
Medicinal Chemistry and Drug Discovery Scaffolds
The quinoline ring is a privileged scaffold in medicinal chemistry, and the this compound core is a key intermediate in the synthesis of numerous biologically active molecules. chemimpex.comnih.gov Its derivatives have been extensively investigated for a wide range of pharmacological activities. ontosight.aichemimpex.com The unique structural and electronic properties of the this compound moiety contribute to its ability to interact with various biological targets, making it a valuable starting point for the design and development of new therapeutic agents. chemimpex.comontosight.ai
Antimicrobial and Antibacterial Agents
Derivatives of this compound have demonstrated significant potential as antimicrobial and antibacterial agents. rsc.orgresearchgate.net The search for new antimicrobial agents is driven by the emergence of multi-drug resistant strains of bacteria and fungi. annexpublishers.com this compound derivatives have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms. annexpublishers.comorgchemres.org
For example, a series of this compound derivatives incorporating different spacer groups and aryl or heteroaryl rings were synthesized and showed in-vitro activity against several bacterial and fungal strains. annexpublishers.comresearchgate.net Chalcone (B49325) derivatives of this compound have also been synthesized and subsequently cyclized to form pyrazoline derivatives, some of which exhibited potent antibacterial activity. researchgate.net Furthermore, the condensation of this compound-3-carbaldehyde with various amines and hydrazides has yielded compounds with notable antimicrobial properties. chesci.com The antimicrobial activity is often influenced by the nature of the substituents on the quinoline and the appended aromatic or heterocyclic rings. researchgate.netchesci.com
Table 1: Examples of this compound Derivatives with Antimicrobial Activity
| Compound Class | Target Organisms | Key Findings |
| Differentiated this compound derivatives | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus niger, Aspergillus flavus, Monascus purpureus, Penicillium citrinum | Several derivatives with various spacer groups showed potential antifungal and antibacterial activity. annexpublishers.comresearchgate.net |
| This compound incorporated pyrazolines | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus niger, Aspergillus flavus, Monascus purpureus, Penicillium citrinum | 3,4-Dichloro derivatives were found to be more active than their 3,4-dimethoxy analogs. researchgate.net |
| Chalcone and other derivatives of this compound-3-carbaldehyde | Various bacterial and fungal strains | Several synthesized compounds showed high binding affinities towards GlcN-6-P synthase enzyme and exhibited significant antimicrobial activities. chesci.com |
Antimalarial and Antiplasmodial Agents
The quinoline scaffold is historically significant in the development of antimalarial drugs, and this compound continues to be a crucial starting material for novel antimalarial agents. researchgate.netresearchgate.netnih.gov Researchers have synthesized and evaluated a variety of this compound derivatives for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netmdpi.com
Baylis-Hillman adducts derived from substituted this compound-3-carboxaldehydes have shown substantial antimalarial activity. researchgate.net Hybrid molecules combining the this compound moiety with other pharmacophores, such as pyrimidine-2-thione and 1,3,4-oxadiazole, have also been investigated. nih.gov Some of these compounds have exhibited potent antiplasmodial activity, with IC50 values comparable to or better than the standard drug chloroquine (B1663885) against certain strains. nih.govmdpi.com The structure-activity relationship studies reveal that the nature and position of substituents on the quinoline ring and the linked heterocyclic systems play a critical role in determining the antimalarial potency. nih.gov
Table 2: Antimalarial Activity of Selected this compound Derivatives
| Compound/Derivative Class | Parasite Strain | Activity (IC50) | Reference |
| Pyrimidine-2-thione derivative with quinolinone, acetyl, and methyl substituents | P. falciparum | 0.041 µg/mL | nih.gov |
| 5-(2-chloro-quinolin-3-yl)-1,3,4-oxadiazole-2-thiol | P. falciparum | 0.46 µg/mL | nih.gov |
| Baylis-Hillman adducts | P. falciparum (CQ-sensitive) | Substantial activity reported for several compounds | researchgate.net |
Anticancer and Cytotoxic Agents
The development of novel anticancer agents is a major focus of medicinal chemistry, and this compound derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. nih.govnih.govmdpi.com The quinoline ring system is a core component of several natural and synthetic antitumor agents. rsc.orgnih.gov
Hybrid molecules combining the this compound scaffold with other anticancer pharmacophores, such as benzimidazole (B57391), have been designed and synthesized. nih.gov These compounds have shown moderate to high inhibitory activities against cancer cell lines like HepG2, SK-OV-3, NCI-H460, and BEL-7404, with some exhibiting lower cytotoxicity against normal cell lines compared to standard chemotherapeutic drugs. nih.gov Mechanistic studies suggest that these derivatives can induce apoptosis through various pathways, including the regulation of Bax/Bcl-2, activation of caspases, and cell cycle arrest. nih.gov Furthermore, 2-pyrazoline (B94618) derivatives bearing a 4-aryloxy-7-chloroquinoline fragment have demonstrated remarkable antitumor activity against a panel of 58 cancer cell lines. mdpi.com
Table 3: Anticancer Activity of Representative this compound Derivatives
| Compound Class | Cancer Cell Lines | Key Findings |
| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives | HepG2, SK-OV-3, NCI-H460, BEL-7404 | Moderate to high inhibitory activities; induced apoptosis. nih.gov |
| 2-Pyrazoline derivatives with 4-aryloxy-7-chloroquinoline fragment | 58 human cancer cell lines (NCI panel) | Remarkable antitumor activity with GI50 values in the sub-micromolar to low micromolar range. mdpi.com |
| Chloroquinoline-benzenesulfonamide hybrids | Lung, HeLa, Colorectal, Breast cancer cell lines | Several compounds showed better or comparable activity to the reference drug. nih.gov |
Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases, and there is a continuous need for new anti-inflammatory agents. Derivatives of this compound have been investigated for their potential anti-inflammatory properties. researchgate.netresearchgate.netresearchgate.net The quinoline nucleus is present in various compounds with demonstrated anti-inflammatory activity. researchgate.net
While direct and extensive research focusing solely on the anti-inflammatory properties of this compound is less common than for other activities, several studies on broader bioactive quinolines mention anti-inflammatory potential. researchgate.netresearchgate.netresearchgate.net The synthesis of hybrid molecules containing the this compound scaffold is a strategy being explored for the development of new anti-inflammatory drugs. chemimpex.com These efforts often involve combining the quinoline core with other known anti-inflammatory pharmacophores to enhance activity and reduce potential side effects.
Antitubercular Agents
Tuberculosis remains a significant global health problem, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular drugs. nih.gov this compound derivatives have shown promise as a source of novel antitubercular agents. nih.govnih.govresearchgate.netsamipubco.comsamipubco.com
A variety of this compound derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govnih.gov These include quinolinyl chalcones, pyrimidines, and thiocarbamide derivatives. nih.govnih.gov Some of these compounds have exhibited moderate to good antitubercular activity. nih.govresearchgate.net For instance, certain 1-[(2-chloroquinolin-3-yl)methyl]thiocarbamide derivatives with di-halogenated phenyl rings showed a minimum inhibitory concentration (MIC) of 50 μg/mL. nih.gov More recently, 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives have been synthesized and shown moderate activity against M. tuberculosis H37RV. samipubco.comsamipubco.com Computational studies, such as 3D-QSAR, have been employed to understand the structure-activity relationships and guide the design of more potent antitubercular candidates based on the this compound scaffold. nih.gov
Table 4: Antitubercular Activity of this compound Derivatives
| Compound Class | Target Organism | Activity (MIC) | Reference |
| 1-(substituted-phenyl)-1-[(2-chloroquinolin-3-yl)methyl]thiocarbamide derivatives | Mycobacterium tuberculosis (ATCC-25177) | 50 μg/mL for compounds with two halogens on the phenyl ring. nih.gov | |
| 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives | M. tuberculosis H37RV | Moderate activity reported. samipubco.comsamipubco.com | |
| Substituted quinolinyl chalcones, pyrimidines, and pyridines | Mycobacterium tuberculosis H37Rv | A series of compounds were synthesized and evaluated, leading to the development of 3D-QSAR models. nih.gov |
Antiviral Agents (e.g., Anti-HIV, Anti-SARS-CoV-2)
The quinoline ring system is a core component of many compounds with a wide range of biological activities, including antiviral properties. rsc.orgnih.gov Derivatives of this compound have been a particular focus in the search for new antiviral treatments, notably against Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).
Anti-HIV Activity Research has shown that compounds incorporating the quinoline ring system exhibit anti-HIV activity. rsc.org Specific derivatives of this compound-3-carbaldehyde have been investigated for their biological effects, which include potential action against HIV. rsc.orgzenodo.org The structural motif of quinoline is present in various bioactive compounds, and its modification is a strategy for developing new therapeutic agents against viral diseases. nih.govresearchgate.net For instance, certain aza-analogs of BINOL containing a quinoline structure have demonstrated efficient antiviral activity against HIV at micromolar concentrations with low cytotoxicity, inhibiting the virus through a specific mode of action. nih.gov
Anti-SARS-CoV-2 Activity In response to the COVID-19 pandemic, significant research has focused on identifying inhibitors for key viral proteins of SARS-CoV-2. nih.govresearchgate.net The main protease (MPro) and papain-like protease (PLPro) are essential cysteine proteases for viral replication, making them prime drug targets. nih.govnih.gov
Scientists have designed and synthesized a series of molecules based on the this compound scaffold to act as dual inhibitors against both MPro and PLPro. nih.govrmit.edu.vnnih.gov This dual-inhibition approach is advantageous as it can prevent drug resistance arising from mutations in the viral genome. indiascienceandtechnology.gov.in In one study, this compound-based molecules with an imine moiety were developed as potential nucleophilic warheads. nih.govnih.gov Initial screening identified compounds that inhibited MPro by binding covalently to the active site cysteine (C145), and one molecule that inhibited both proteases non-covalently. nih.govnih.gov
Further chemical modification of these initial hits led to significantly improved potency. The conversion of the imine group in one lead compound (C10) to an azetidinone (C11) resulted in a potent dual inhibitor with nanomolar efficacy against both MPro and PLPro and no significant cytotoxicity. rmit.edu.vnnih.govscienceopen.com
Table 1: Inhibition of SARS-CoV-2 Proteases by this compound Derivatives
| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference |
|---|---|---|---|---|
| C3, C4, C5 | MPro | < 2 µM | Covalent | nih.govnih.gov |
| C10 | MPro | < 2 µM | Non-covalent | nih.govnih.gov |
| PLPro | < 2 µM | |||
| C11 (Azetidinone derivative) | MPro | 820 nM | Non-covalent | rmit.edu.vnnih.govscienceopen.com |
| PLPro | 350 nM |
Enzyme Inhibition Studies (e.g., DNA gyrase B, DNA topoisomerase, Shikimate kinase, SARS-CoV-2 MPro and PLPro)
The this compound scaffold is integral to the development of inhibitors for a variety of enzymes crucial for the survival of pathogens.
DNA gyrase B and DNA topoisomerase: Quinolone-based compounds are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes that control DNA topology during replication. mdpi.comnih.gov These enzymes are vital for bacterial survival, and their inhibition leads to bacterial cell death. nih.gov Derivatives of this compound have been specifically explored as DNA gyrase B and DNA topoisomerase inhibitors. rsc.org For example, a reaction of this compound with benzotriazole (B28993) can form an indolo[2,3-b]quinoline ring system used in novel cytotoxic DNA topoisomerase II inhibitors. fishersci.sechemicalbook.com Docking studies have been used to examine the interaction of this compound derivatives with the active site of bacterial DNA gyrase to understand their mechanism of action. annexpublishers.comresearchgate.net
Shikimate kinase: The shikimate pathway is essential for the survival of various microorganisms, including Mycobacterium tuberculosis, but is absent in mammals, making its enzymes attractive targets for new drugs. nih.gov Shikimate kinase is the fifth enzyme in this pathway. nih.gov Research has identified this compound derivatives as potential inhibitors of shikimate kinase. researchgate.netsci-hub.se In one study, several synthesized derivatives showed moderate inhibitory activity, with IC50 values against the enzyme at concentrations of 25-50 µg/mL. researchgate.net
SARS-CoV-2 MPro and PLPro: As detailed in the previous section, this compound-based molecules have been successfully developed as potent dual inhibitors of the SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro). nih.govnih.govindiascienceandtechnology.gov.in Biochemical and computational studies confirmed that these inhibitors bind in the substrate-binding pocket of MPro and the BL2 loop of PLPro. nih.govnih.gov This dual targeting is a promising strategy for developing effective therapeutics against SARS-CoV-2 and other coronaviruses. indiascienceandtechnology.gov.in
Receptor Binding Studies
This compound derivatives are utilized in studies investigating the binding interactions between small molecules and biological receptors. chemimpex.com A key area of this research has been the interaction with SARS-CoV-2. A study of novel quinoline-triazole hybrid compounds evaluated their interaction with the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. nih.gov The RBD is critical for the virus's entry into host cells via the ACE2 receptor. nih.gov Bio-layer interferometry results showed that certain quinoline derivatives exhibited good binding affinity for RBD variants, with dissociation constants (KD) in the micromolar range. nih.gov For instance, one derivative was identified as the best binder for the omicron variant RBD with a KD of 26.9 µM. nih.gov
Development of Fluorescent Probes and Materials
The quinoline nucleus is a well-established fluorophore, and this compound serves as a versatile building block for creating novel fluorescent molecules. chemimpex.comresearchgate.net These compounds are used as fluorescent probes and dyes, which are essential tools in biological imaging, diagnostics, and material science. chemimpex.comchemimpex.com
Derivatives of this compound are used to synthesize monomethine cyanine (B1664457) dyes (MCDs), which can experience significant fluorescence enhancement upon binding to biomacromolecules like DNA. researchgate.net This property makes them useful as sensitive probes for detecting nucleic acids. researchgate.net Furthermore, researchers have developed two-photon fluorescent probes based on a chromenoquinoline fluorophore, derived from this compound, for the specific and rapid visualization of sulfur dioxide derivatives in living cells and zebrafish. rsc.org The photophysical properties of these probes, including their fluorescence quantum yields and the effect of different chemical substituents, are actively investigated to optimize them for various applications. researchgate.net
Agrochemical Applications (Herbicides, Pesticides)
Beyond pharmaceuticals, this compound and its derivatives have found utility in the agrochemical industry. chemimpex.comchemimpex.com The compound serves as a key intermediate in the formulation of pesticides and herbicides. chemimpex.comchemicalbook.comchemimpex.com Its inherent biological activity and the ability to undergo various chemical modifications allow for the development of effective agents for pest control and crop protection, contributing to sustainable agriculture. chemimpex.com The product is used in the manufacturing of environmentally friendly pesticides. lookchem.com
Material Science Applications
The unique chemical properties of this compound also lend themselves to applications in material science. chemimpex.com It is used in the development of advanced materials that require specific characteristics for enhanced performance and durability. chemimpex.com
This compound is incorporated into the development of novel polymers and coatings. chemimpex.comchemimpex.com Materials formulated with this compound can exhibit improved chemical resistance and durability. chemimpex.com Its use is noted in industries that produce coatings and new materials, where its structural properties contribute to the final characteristics of the product. lookchem.com
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways
While classical methods for synthesizing the quinoline (B57606) ring are well-established, the quest for novel and more versatile synthetic pathways remains a priority. Recent research has moved towards developing more facile and efficient methods.
One innovative approach involves the reaction of 2-vinyl- or heteroaryl-substituted anilines with diphosgene in an acetonitrile solution. nih.gov This method proceeds through a reactive imidoyl intermediate to yield the corresponding 2-chloroquinoline derivatives. The proposed mechanism for this transformation involves three key steps: the generation of a phenylisocyanate, the formation of the quinoline ring, and subsequent chlorination at the C2 position. nih.gov
Another area of exploration is the use of this compound derivatives as building blocks for complex natural products. For instance, various synthetic strategies for the natural product Rosettacin have utilized This compound-3-carbaldehyde (B1585622) as a key starting material. mdpi.com These multi-step syntheses, involving reactions like palladium-catalyzed Sonogashira coupling, highlight the utility of 2-chloroquinolines in constructing intricate molecular architectures. mdpi.com The development of new reactions, such as the Passerini three-component reaction (P-3CR), has also enabled the one-pot synthesis of novel alkyne-2-chloroquinolines under mild conditions, further expanding the synthetic toolkit available to chemists. mdpi.com
Future work will likely focus on discovering new cyclization strategies, employing novel catalyst systems, and exploring multicomponent reactions to build the this compound core with greater efficiency and structural diversity. mdpi.comresearchgate.net
Development of More Efficient and Sustainable Green Synthesis Methods
In line with the growing emphasis on environmental responsibility in chemistry, significant efforts are being directed toward the development of green synthetic methods for this compound and its derivatives. researchgate.nettandfonline.com These approaches aim to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.
Key green chemistry techniques that have been successfully applied include:
Microwave Irradiation : This technique has been used to accelerate reactions, such as the conversion of 2-chloro-3-formylquinolines to their 2-oxo-1,2-dihydroquinoline counterparts, often leading to higher yields in shorter reaction times. researchgate.netnih.gov
Ultrasonic Radiations : Sonication has been employed as an eco-friendly and effective method for promoting reactions. For example, the synthesis of quinoline chalcones from this compound-3-carbaldehyde and acetophenone has been achieved using a K2CO3–Al2O3 catalyst under ultrasound irradiation, providing a benign alternative to traditional catalytic systems. researchgate.net
Solvent-Free or Water-Based Reactions : Conducting reactions without volatile organic solvents or using water as a benign solvent is a cornerstone of green chemistry. researchgate.nettandfonline.com The Passerini reaction to synthesize alkyne-2-chloroquinolines, for instance, has been successfully performed in a dichloromethane/water mixture, representing a step towards greener conditions. mdpi.com
The table below summarizes some of the green methodologies being explored.
| Green Method | Reaction Example | Advantages |
| Microwave Irradiation | Synthesis of 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes | Reduced reaction times, higher yields |
| Ultrasound Sonication | Knoevenagel condensation to form quinoline chalcones | Fast, efficient, eco-friendly catalyst system |
| Grinding / Solvent-Free | Not specified for this compound, but a general green technique | Reduces solvent waste, simplified workup |
| Water as Solvent | One-pot synthesis of 2-amino-3-cyano-4-H-chromene derivatives | Environmentally benign, safe |
Future research will continue to explore and optimize these methods, focusing on the use of reusable catalysts, biodegradable solvents, and one-pot procedures to make the synthesis of this compound derivatives more sustainable. researchgate.net
Advanced Mechanistic Studies (e.g., Kinetics, Stereoselectivity)
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound synthesis, particularly the widely used Vilsmeier-Haack reaction to produce 2-chloro-3-formylquinolines from acetanilides, mechanistic studies have provided valuable insights. nih.govchemijournal.com
Investigations into the Cannizzaro reaction of 2-chloro-3-formylquinolines have revealed that redox and methoxylation processes can occur simultaneously, leading to a mixture of products including 2-methoxy-3-formylquinolines and 2-methoxyquinoline-3-carboxylic acids. ias.ac.in Understanding the factors that control the selectivity of such reactions is a key area for future study.
Advanced studies are needed to elucidate the intricate details of these transformations. This includes:
Kinetic Analysis : To precisely determine rate laws and the influence of catalysts and reaction conditions.
Stereoselectivity Studies : For reactions that create chiral centers, understanding and controlling the stereochemical outcome is paramount, especially for the synthesis of biologically active molecules.
Computational Modeling : To map out reaction pathways, identify transition states, and predict reactivity and selectivity.
Such studies will enable chemists to fine-tune reaction conditions to favor desired products, improve yields, and potentially discover new reactivity patterns for the this compound system.
Computational-Driven Design of this compound Derivatives with Tailored Properties
In silico techniques, including molecular docking and computational modeling, have become indispensable tools in modern drug discovery and materials science. These methods are increasingly being used to design this compound derivatives with specific, pre-defined properties.
In the context of medicinal chemistry, computational approaches are used to:
Identify Biological Targets : By screening this compound-based compounds against libraries of proteins, potential biological targets can be identified.
Design Potent Inhibitors : Researchers have designed this compound derivatives as potential dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro). nih.gov Computational modeling was used to predict how the molecules would bind in the active sites of these enzymes, guiding the synthetic efforts. nih.gov The this compound moiety was identified as a valuable pharmacophore that could bind effectively to these viral enzymes. nih.gov
Predict Pharmacokinetic Properties : ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel this compound derivatives can be predicted computationally, helping to prioritize candidates with favorable drug-like profiles for synthesis and testing. asianpubs.org
For example, the LeapFrog drug design program has been used to develop quinoline derivatives as antifungal agents. researchgate.net More broadly, in silico techniques are being applied to design multi-targeted agents for cancer therapy based on the quinoline scaffold, analyzing their interactions with targets like topoisomerase I and bromodomain-containing protein 4 (BRD4). mdpi.com
The future of this field lies in the integration of artificial intelligence and machine learning with quantum chemical calculations to create more accurate predictive models. This will accelerate the design-synthesis-testing cycle and enable the rapid development of this compound derivatives with finely tuned biological activities or material properties.
Expanded Applications in Interdisciplinary Fields
While the primary focus of this compound research has been in medicinal chemistry, its unique chemical and photophysical properties make it a candidate for applications in other interdisciplinary fields.
One promising area is in the development of chemical sensors. Researchers have described a one-pot procedure for synthesizing benzo-imidazopyrimido[4,5-b]quinolone derivatives from this compound-3-carboxaldehydes. researchgate.net These resulting conjugated systems exhibit strong fluorescence and have been shown to act as highly selective sensors for mercury ions (Hg²⁺). researchgate.net This application bridges organic synthesis with materials science and environmental monitoring.
Other potential interdisciplinary applications to be explored include:
Organic Electronics : The fused aromatic system of quinoline suggests potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in organic conductors.
Corrosion Inhibition : Heterocyclic compounds containing nitrogen and other heteroatoms are often effective corrosion inhibitors for metals. The potential of this compound derivatives in this capacity is an area ripe for investigation.
Agrochemicals : The broad biological activity of quinoline derivatives suggests that novel herbicides, fungicides, or insecticides could be developed from the this compound scaffold.
Future research should actively seek collaborations between organic chemists and experts in materials science, environmental science, and agriculture to fully exploit the potential of the this compound core beyond its traditional use in drug development.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactive Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into potent drug candidates. These studies systematically investigate how changes in the chemical structure of a molecule affect its biological activity.
For this compound derivatives, numerous SAR and QSAR studies have been conducted to guide the development of agents with enhanced efficacy. For instance, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been performed on a series of this compound derivatives to understand their antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov These models identified the key structural features relevant to biological activity and provided contour maps that can be used to design more potent analogues. nih.gov
Similar QSAR models have been developed for:
Antimalarial Activity : 2D and 3D-QSAR models were built to predict the activity of quinoline derivatives against Plasmodium falciparum, showing good correlation with experimental data. mdpi.com
Antibacterial Activity : 3D-QSAR studies on pyrimido-isoquinolin-quinones demonstrated that steric, electronic, and hydrogen-bond acceptor properties were key contributors to their activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
Anticancer Activity : QSAR studies on quinazolinone derivatives containing hydrazone units have helped elucidate the structural requirements for their antitumor effects. rsc.org
The table below highlights key findings from various QSAR/SAR studies.
| Biological Activity | Key Structural Findings from SAR/QSAR |
| Antitubercular | The this compound nucleus acts as a key pharmacophoric group. nih.gov |
| Antibacterial | Short, bulky, electron-rich groups with hydrogen bond acceptor capability on the benzene (B151609) ring are favorable for activity. mdpi.com |
| Antimalarial | Models accurately predict toxicological profiles and correlate well with experimental data. mdpi.com |
| Antibacterial | A molecular hybridization strategy combining the chloroquinoline core with hydrazone and isatin (B1672199) units can enhance therapeutic efficacy. mdpi.com |
Future research will leverage more advanced computational techniques, including machine learning and deep learning, to build more predictive QSAR models. These models, incorporating larger datasets and more sophisticated molecular descriptors, will be instrumental in the rational design of the next generation of this compound-based therapeutic agents.
Q & A
Q. How to interpret conflicting bioactivity results in this compound derivatives?
- Methodological Answer : Discrepancies in MIC values (e.g., 12.5 µg/mL for compound 21 vs. 30–120 ng/mL for bedaquiline) may stem from assay protocols (broth microdilution vs. agar diffusion) or bacterial strains (ATCC vs. clinical isolates). Normalize data using positive controls (ciprofloxacin for bacteria) and validate via time-kill curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
